(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide is a complex organic compound featuring multiple furan rings Furans are heterocyclic organic compounds, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide typically involves multiple steps:
Formation of 2,2’-bifuran: This can be achieved through the oxidative coupling of furan using a suitable oxidizing agent.
Amidation: The final step involves the formation of the amide bond through a condensation reaction between the hydroxyethyl derivative and furan-2-carboxylic acid under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the furan rings into tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its multiple furan rings make it a valuable precursor in the development of novel organic materials.
Biology
The compound’s unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, the compound’s stability and electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan rings can participate in π-π stacking interactions, while the hydroxyethyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bifuran: A simpler compound with two furan rings.
Furan-2-carboxylic acid: A furan derivative with a carboxyl group.
Tetrahydrofuran: A fully saturated derivative of furan.
Uniqueness
(2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide is unique due to its combination of multiple furan rings and functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of advanced materials and in various scientific research applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-13(11-18-17(20)8-5-12-3-1-9-21-12)14-6-7-16(23-14)15-4-2-10-22-15/h1-10,13,19H,11H2,(H,18,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLAOBJCHFYYJI-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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